molecular formula C11H12N2O3 B587080 5-Hydroxy L-Tryptophan-d4 (Major) CAS No. 1246818-91-6

5-Hydroxy L-Tryptophan-d4 (Major)

Cat. No.: B587080
CAS No.: 1246818-91-6
M. Wt: 224.252
InChI Key: LDCYZAJDBXYCGN-RUTJMMHGSA-N
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Description

5-Hydroxy L-Tryptophan-d4 (Major) is a stable isotope-labeled compound derived from tryptophan. It is primarily used in scientific research as a reference standard and for various analytical purposes. The compound has a molecular formula of C11H8D4N2O3 and a molecular weight of 224.25 . It is a metabolite of tryptophan and is often used in studies related to neurotransmitter synthesis and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy L-Tryptophan-d4 (Major) typically involves the hydroxylation of L-tryptophan. One common method is the microbial fermentation process using engineered strains of Escherichia coli. In this process, the tryptophan hydroxylase enzyme catalyzes the hydroxylation of L-tryptophan to produce 5-Hydroxy L-Tryptophan . The reaction conditions often include the presence of cofactors such as tetrahydrobiopterin and iron ions to facilitate the enzymatic activity.

Industrial Production Methods

Industrial production of 5-Hydroxy L-Tryptophan-d4 (Major) can be achieved through large-scale microbial fermentation. This method involves the use of genetically modified microorganisms that have been optimized for high yield and efficiency. The fermentation process is carried out in bioreactors under controlled conditions, including temperature, pH, and nutrient supply .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy L-Tryptophan-d4 (Major) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from these reactions include 5-hydroxyindole, L-tryptophan, and various substituted derivatives. These products are often used in further research and development in the fields of chemistry and pharmacology .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy L-Tryptophan-d4 (Major) is unique due to its stable isotope labeling, which makes it particularly useful in analytical and research applications. The deuterium atoms in the compound provide a distinct mass difference, allowing for precise quantification and tracking in metabolic studies .

Properties

IUPAC Name

(2S)-2-amino-3-(2,4,6,7-tetradeuterio-5-hydroxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m0/s1/i1D,2D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCYZAJDBXYCGN-RUTJMMHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1NC(=C2C[C@@H](C(=O)O)N)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857852
Record name 5-Hydroxy-L-(2,4,6,7-~2~H_4_)tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246818-91-6
Record name 5-Hydroxy-L-(2,4,6,7-~2~H_4_)tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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